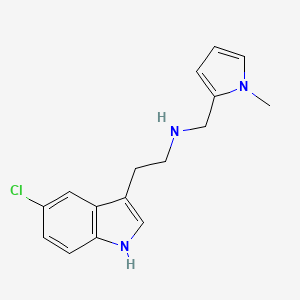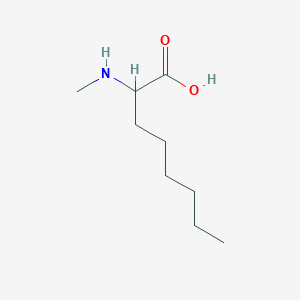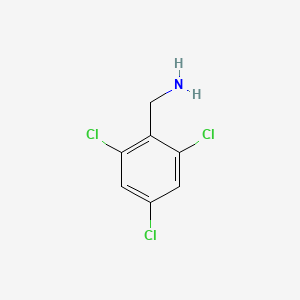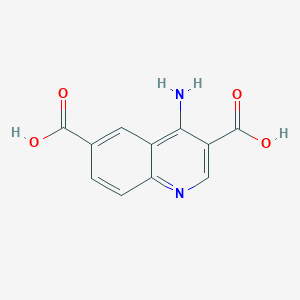
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanamine
Overview
Description
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanamine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 5-Cl-AMT and is a derivative of the tryptamine family. It is a psychoactive compound that has been studied for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 5-Cl-AMT is not well understood. However, it is believed to work by affecting the levels of neurotransmitters in the brain, particularly serotonin. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. 5-Cl-AMT is believed to increase the levels of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
5-Cl-AMT has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, appetite, and sleep. 5-Cl-AMT has also been shown to have analgesic properties, meaning that it can reduce pain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Cl-AMT in lab experiments is that it is a relatively new compound, and therefore there is still much to be learned about its effects. This makes it an interesting compound to study. However, one limitation is that it is a psychoactive compound, which means that it can be difficult to control for the effects of the compound on the behavior of test subjects.
Future Directions
There are a number of future directions for research on 5-Cl-AMT. One area of research could be to further investigate the mechanism of action of the compound. This could help to shed light on how it produces its psychoactive effects. Another area of research could be to investigate the potential therapeutic applications of the compound, particularly in the treatment of depression, anxiety, and addiction. Additionally, research could be conducted to investigate the long-term effects of 5-Cl-AMT on the brain and body, as well as its potential for abuse.
Scientific Research Applications
5-Cl-AMT has been studied for its potential applications in research. It has been shown to have psychoactive effects on the central nervous system, similar to other tryptamine derivatives. This compound has been studied for its potential use in treating depression, anxiety, and other mood disorders. It has also been studied for its potential use in treating addiction.
properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c1-20-8-2-3-14(20)11-18-7-6-12-10-19-16-5-4-13(17)9-15(12)16/h2-5,8-10,18-19H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMSPAXSWBSOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161494 | |
| Record name | 5-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011397-97-9 | |
| Record name | 5-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide](/img/structure/B3198216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3198232.png)

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3198251.png)
![1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198277.png)
![Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B3198280.png)

